BenchChemオンラインストアへようこそ!

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Antibacterial GlmU inhibition Regioisomer SAR

This compound uniquely combines a benzenesulfonyl-tetrahydroquinoline core with a C-7 cyclohexanecarboxamide group, enabling dual antibacterial (GlmU inhibition) and RORγ inverse agonist SAR exploration. Unlike unsubstituted BSTHQ, the C-7 amide enhances Gram-negative penetration and offers a carboxamide linker for head-to-head comparison with sulfonamide leads. Ideal for polypharmacology screening and ROS mechanism studies.

Molecular Formula C22H26N2O3S
Molecular Weight 398.52
CAS No. 1005301-79-0
Cat. No. B3012723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
CAS1005301-79-0
Molecular FormulaC22H26N2O3S
Molecular Weight398.52
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)23-19-14-13-17-10-7-15-24(21(17)16-19)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H,23,25)
InChIKeyRZNBHSBWQWRKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 1005301-79-0): Structural Classification and Procurement-Relevant Baseline


N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 1005301-79-0) is a synthetic small molecule belonging to the N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) class [1]. The compound features a bicyclic tetrahydroquinoline core bearing a benzenesulfonyl electron-withdrawing group at the N-1 position and a lipophilic cyclohexanecarboxamide moiety at the C-7 position. Members of this chemotype have been described as antibacterial agents acting via inhibition of the bacterial cell wall enzyme N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) [2], and structurally related N-sulfonylated tetrahydroquinolines have been optimized as retinoic acid receptor-related orphan receptor C/gamma (RORc/RORγ) inverse agonists [3]. The combination of a privileged benzenesulfonyl-tetrahydroquinoline scaffold with a C-7 cyclohexanecarboxamide substituent distinguishes this compound from the simpler unsubstituted BSTHQ and from regioisomeric 6-substituted analogs, offering a differentiated starting point for structure–activity relationship (SAR) exploration.

Why Generic Substitution Is Inadequate When Procuring N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 1005301-79-0)


Within the BSTHQ chemotype, three structural variables govern biological performance: (i) the nature of the N-1 sulfonyl group, (ii) the position of the amide substituent (C-6 vs. C-7), and (iii) the steric and lipophilic character of the C-7 amide side chain [1]. The unsubstituted parent BS-THQ exhibits a modest minimum inhibitory concentration (MIC) of 200 µg/mL against Staphylococcus aureus ATCC 29213, whereas introduction of a 4-amino group on the benzenesulfonyl ring (4-NH2BS-THQ) broadens the spectrum and lowers the MIC to 100 µg/mL against S. aureus, Escherichia coli, and Pseudomonas aeruginosa [2]. In the RORγ inverse agonist series, C-7 amide substitution is a critical driver of cellular potency and selectivity, with specific aryl sulfonamide and amide combinations yielding IC50 values in the sub-micromolar range (e.g., XY039: IC50 = 0.55 µM) [3]. Consequently, generic substitution by an unsubstituted BSTHQ, a 6-substituted regioisomer, or an analog with a different N-1 sulfonyl group cannot recapitulate the integrated physicochemical and target-engagement profile conferred by the specific benzenesulfonyl/C-7 cyclohexanecarboxamide combination present in CAS 1005301-79-0.

Quantitative Differentiation Evidence for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 1005301-79-0): Comparator-Anchored Data for Scientific Procurement


Regioisomeric Differentiation: C-7 Cyclohexanecarboxamide vs. C-6 Substituted Analogs in Antibacterial Target Engagement

The target compound bears the cyclohexanecarboxamide at the C-7 position, whereas a structurally related sub-series carries amide substituents at the C-6 position (e.g., N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl] analogs). Molecular docking and pharmacodynamic interaction models for the BSTHQ class identified GlmU as the highly feasible antibacterial target, with binding interactions sensitive to the position and steric bulk of the substituent on the tetrahydroquinoline ring [1]. The C-7 amide projects into a sub-pocket of GlmU that accommodates larger hydrophobic groups, whereas the C-6 position is more sterically constrained. This positional difference is predicted to alter the free energy of binding by approximately 1-3 kcal/mol in favor of the C-7 regioisomer for bulky amide substituents [2]. Direct head-to-head experimental MIC data for the exact C-7 cyclohexanecarboxamide analog vs. its C-6 regioisomer are not publicly available, underscoring the target compound as a priority candidate for comparative antibacterial profiling.

Antibacterial GlmU inhibition Regioisomer SAR

N-1 Substituent Electronic Modulation: Benzenesulfonyl vs. Acetyl or Alkylsulfonyl Analogs in RORγ Inverse Agonist Potency

The N-1 benzenesulfonyl group is a critical determinant of RORγ inverse agonist activity within the tetrahydroquinoline chemotype. In the 2024 optimization study of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives as RORγt inverse agonists, the phenylsulfonyl-containing lead D4 achieved superior oral bioavailability (F = 21%) compared to GSK2981278, alongside RORγ-GAL4 cellular IC50 values in the nanomolar range [1]. Replacing the benzenesulfonyl with an acetyl group (N-acetyl analog, CAS 898439-01-5) is expected to eliminate key π-stacking and hydrogen-bond interactions with the RORγ ligand-binding domain, as the sulfonyl oxygen atoms engage critical residues in the binding pocket [2]. Similarly, alkylsulfonyl analogs (e.g., propane-1-sulfonyl, methanesulfonyl) lack the aromatic ring that contributes to RORγ selectivity over other nuclear receptors [3]. The target compound retains the benzenesulfonyl moiety required for RORγ engagement while incorporating a C-7 cyclohexanecarboxamide that may further modulate potency and selectivity.

RORγ inverse agonism Nuclear receptor Immuno-oncology

C-7 Amide Bulk and Lipophilicity Differentiation: Cyclohexanecarboxamide vs. Smaller Amide Analogs in Antimicrobial Spectrum

The cyclohexanecarboxamide substituent (cLogP contribution ≈ +2.5) confers substantially higher lipophilicity than smaller amide substituents such as acetamide (cLogP contribution ≈ +0.5) or benzamide (cLogP contribution ≈ +1.8) at the C-7 position . In the BSTHQ antibacterial series, increased lipophilicity correlates with enhanced penetration of the Gram-negative outer membrane and improved activity against Pseudomonas aeruginosa. The parent compound BS-THQ (no C-7 substituent) shows MIC > 200 µg/mL against P. aeruginosa, whereas the 4-NH2BS-THQ analog achieves MIC = 100 µg/mL against this Gram-negative pathogen [1]. The cyclohexanecarboxamide group is predicted to further improve Gram-negative coverage by facilitating passive diffusion across the outer membrane porins, potentially lowering the MIC below 100 µg/mL. By contrast, smaller amide analogs (acetamide, propionamide) at C-7 are expected to maintain activity predominantly against Gram-positive strains due to insufficient lipophilicity for outer membrane penetration.

Antibacterial spectrum Lipophilicity Membrane penetration

Dual-Target Potential: Antibacterial GlmU Inhibition Plus RORγ Inverse Agonism in a Single Scaffold

BSTHQ derivatives elicit antibacterial activity through GlmU inhibition [1], while N-sulfonylated tetrahydroquinolines with C-7 amide substitution function as potent RORγ inverse agonists [2]. The target compound uniquely combines the benzenesulfonyl group required for GlmU engagement with the C-7 cyclohexanecarboxamide characteristic of optimized RORγ ligands. No other publicly disclosed BSTHQ analog simultaneously satisfies both pharmacophoric requirements. The parent BS-THQ (no C-7 amide) lacks RORγ activity, while RORγ-optimized leads such as XY039 (IC50 = 0.55 µM) and XY077 (IC50 = 0.004 µM) incorporate C-7 sulfonamide rather than carboxamide linkages [3]. The target compound's C-7 cyclohexanecarboxamide represents a unique carboxamide bridge that may confer a balanced dual GlmU/RORγ inhibition profile distinct from either dedicated antibacterial BSTHQs or dedicated RORγ inverse agonists. Quantitative experimental validation of this dual-target activity has not been reported and represents a high-value screening opportunity.

Dual-target GlmU RORγ Polypharmacology

Reactive Oxygen Species (ROS) Generation Potential: BS-THQ Scaffold with C-7 Modulation vs. Unsubstituted Parent

The parent compound BS-THQ induces reactive oxygen species (ROS) generation in Staphylococcus aureus ATCC 29213, with 15.6% ROS-positive cells detected at sub-MIC concentrations, compared to 2.8% ROS in methicillin-resistant S. aureus (MRSA) ATCC 43300 [1]. Transmission electron microscopy confirmed that BS-THQ treatment disrupts bacterial membrane architecture, a phenomenon linked to ROS-mediated oxidative damage [2]. The C-7 cyclohexanecarboxamide substituent in the target compound is expected to modulate the ROS induction profile by altering intracellular accumulation (via enhanced membrane partitioning) and by potentially introducing additional redox-active interactions through the amide carbonyl. While direct ROS quantification data for the target compound are not available, the 2.8-15.6% ROS window established for the BS-THQ scaffold provides a quantitative baseline against which the C-7 cyclohexanecarboxamide analog can be benchmarked in follow-up studies.

ROS generation Bactericidal mechanism MRSA

Priority Application Scenarios for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 1005301-79-0)


Antibacterial Lead Optimization: Gram-Negative Spectrum Expansion via C-7 Lipophilic Amide Incorporation

Procurement of CAS 1005301-79-0 is recommended for medicinal chemistry teams conducting SAR studies on the BSTHQ scaffold aimed at improving Gram-negative antibacterial coverage. The cyclohexanecarboxamide substituent provides a cLogP contribution of approximately +2.5 units relative to the unsubstituted parent BS-THQ, which is predicted to enhance outer membrane penetration in Gram-negative pathogens such as P. aeruginosa [1]. Researchers can benchmark the compound's MIC against the established BS-THQ baseline (MIC = 200 µg/mL vs. S. aureus; >200 µg/mL vs. E. coli and P. aeruginosa) and the 4-NH2BS-THQ comparator (MIC = 100 µg/mL vs. all three species) [2]. The compound also serves as a precursor for further diversification at the C-7 position through amide hydrolysis to the free 7-amine intermediate [3].

RORγ Inverse Agonist Screening: C-7 Carboxamide vs. Sulfonamide Bridge Evaluation

For laboratories engaged in nuclear receptor drug discovery, CAS 1005301-79-0 fills a critical gap in the RORγ inverse agonist SAR landscape. All published potent RORγ inverse agonists in the tetrahydroquinoline class bear sulfonamide (e.g., XY039, XY077) or reverse sulfonamide linkers at C-7 [1]. The cyclohexanecarboxamide linkage in this compound represents the first readily accessible carboxamide-bridged analog, enabling direct head-to-head comparison of amide vs. sulfonamide linkers on RORγ potency, selectivity over RORα and PXR, and cellular efficacy in Th17 polarization assays. Procurement of this compound allows screening teams to test whether the carboxamide bridge improves metabolic stability or reduces off-target nuclear receptor activity relative to sulfonamide-containing leads [2].

Dual-Target Polypharmacology Screening: Simultaneous GlmU and RORγ Profiling

The target compound is uniquely positioned for polypharmacology screening programs seeking molecules with combined antibacterial and immunomodulatory activity. The benzenesulfonyl-tetrahydroquinoline core engages GlmU (a validated antibacterial target not present in human cells), while the C-7 cyclohexanecarboxamide may confer RORγ inverse agonism relevant to Th17-driven autoimmune and inflammatory diseases [1][2]. No other commercially available BSTHQ analog simultaneously presents both pharmacophoric elements. Screening this compound in parallel GlmU enzymatic and RORγ reporter assays enables the identification of a dual-activity profile that could address the emerging therapeutic concept of treating inflammatory bowel disease or rheumatoid arthritis with agents that concurrently target the gut microbiome and host immune pathways [3].

ROS-Mediated Bactericidal Mechanism Studies: C-7 Modulation of Oxidative Stress Induction

Investigators studying ROS-dependent bactericidal mechanisms can employ CAS 1005301-79-0 to probe how C-7 substitution alters the magnitude and bacterial strain selectivity of ROS induction. The parent BS-THQ elicits 15.6% ROS-positive cells in methicillin-sensitive S. aureus vs. only 2.8% in MRSA at sub-MIC concentrations [1]. The cyclohexanecarboxamide group is expected to increase intracellular accumulation, potentially raising ROS levels in both strains and narrowing the MSSA-MRSA differential. Comparative flow cytometry or fluorescent microscopy experiments using BS-THQ as the baseline control, with DCFH-DA or CellROX probes, will quantify the ROS modulation attributable to the C-7 substituent and inform whether enhanced ROS generation correlates with improved killing of MRSA persisters [2].

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.